molecular formula C18H14Br2O B14187637 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one CAS No. 919079-79-1

1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one

Cat. No.: B14187637
CAS No.: 919079-79-1
M. Wt: 406.1 g/mol
InChI Key: QRIKCXJIWXMKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: The bromine atoms in the bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated ketone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or other proteins, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-bromophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with bromine atoms at the para position.

    1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with chlorine atoms instead of bromine.

    1,5-Bis(3-bromophenyl)-3-methylpenta-1,4-dien-3-one: Similar structure but with a methyl group at a different position.

Uniqueness

1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is unique due to the specific positioning of the bromine atoms and the methyl group, which influence its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

919079-79-1

Molecular Formula

C18H14Br2O

Molecular Weight

406.1 g/mol

IUPAC Name

1,5-bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one

InChI

InChI=1S/C18H14Br2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3

InChI Key

QRIKCXJIWXMKCB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)C(=O)C=CC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.